![molecular formula C20H21ClN6O2S B2643984 1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 952853-22-4](/img/structure/B2643984.png)
1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure-activity-relationship study illustrates that this incorporation is critical for FLT3 and CDK inhibition .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole . The structure also includes a 4-methylpiperazin-1-yl group and a 3-chlorophenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol . It has a topological polar surface area of 41.8 Ų and a complexity of 623 . The compound has a formal charge of 1 .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Pyrazolopyrimidine derivatives have been investigated for their potential anticancer properties. The synthesis and biological evaluation of such compounds revealed their cytotoxic effects on cancer cell lines like HCT-116 and MCF-7. The structure-activity relationship analysis of these compounds provides insights into their potential therapeutic applications in cancer treatment (Rahmouni et al., 2016). Similarly, the synthesis of pyrazole derivatives with pyrazolopyrimidines has shown promising results in anticancer studies, with certain compounds exhibiting higher activity than reference drugs in in vitro settings (Hafez et al., 2016).
Antimicrobial Activity
Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of specific moieties in the compounds' structure plays a crucial role in determining their inhibitory activity against the tested organisms (Sanjeeva Reddy et al., 2010).
5-HT2A Receptor Antagonism
Novel derivatives of thiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated for their potential as 5-HT2A receptor antagonists. These compounds were tested for their antagonistic activity, and a pharmacophore modeling study indicated a good fit with a hypothetical pharmacophore generated from known active ligands, suggesting their potential in modulating 5-HT2A receptor activity (Awadallah, 2008).
Antitubercular Properties
The in silico and in vitro antitubercular studies of nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts have shown potent activity against Mycobacterium tuberculosis strains. Compounds with specific structural features demonstrated high potency, indicating their potential as antitubercular agents (Vavaiya et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2S/c1-24-5-7-25(8-6-24)17(28)10-15-12-30-20-23-18-16(19(29)26(15)20)11-22-27(18)14-4-2-3-13(21)9-14/h2-4,9,11,15H,5-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNPGWNHZWKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)
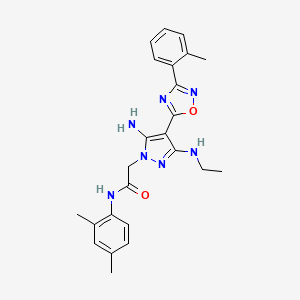
![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2643906.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)
![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
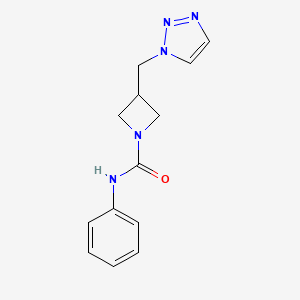
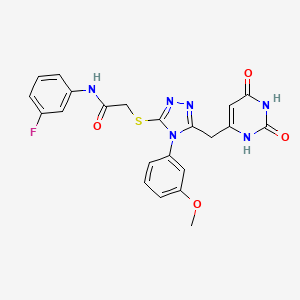
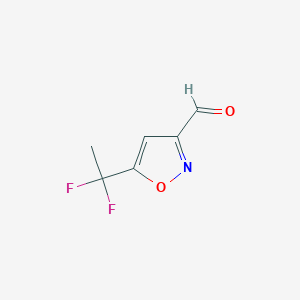
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)
![5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2643918.png)
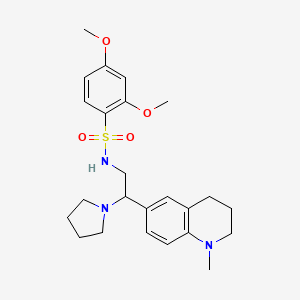
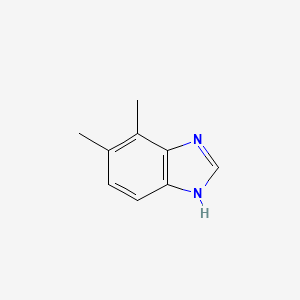
![[2-(2-Ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)
![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)